molecular formula C17H21N3O3S B12158670 Ethyl 4-[3-(1,3-benzothiazol-2-yl)propanoyl]piperazine-1-carboxylate

Ethyl 4-[3-(1,3-benzothiazol-2-yl)propanoyl]piperazine-1-carboxylate

Cat. No.: B12158670
M. Wt: 347.4 g/mol
InChI Key: QJAVLMACIIDXCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-[3-(1,3-benzothiazol-2-yl)propanoyl]piperazine-1-carboxylate is a complex organic compound that features a benzothiazole moiety linked to a piperazine ring via a propanoyl group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-[3-(1,3-benzothiazol-2-yl)propanoyl]piperazine-1-carboxylate typically involves multiple steps, starting with the preparation of the benzothiazole core. Common synthetic methods include:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave irradiation and one-pot multicomponent reactions are often employed to enhance efficiency and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[3-(1,3-benzothiazol-2-yl)propanoyl]piperazine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenated compounds, nucleophiles like amines or thiols.

Major Products Formed

Mechanism of Action

The mechanism of action of Ethyl 4-[3-(1,3-benzothiazol-2-yl)propanoyl]piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways:

Biological Activity

Ethyl 4-[3-(1,3-benzothiazol-2-yl)propanoyl]piperazine-1-carboxylate (CAS Number: 1324075-18-4) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C17_{17}H21_{21}N3_3O3_3S, with a molecular weight of 347.4 g/mol. The structure features a piperazine ring linked to a benzothiazole moiety, which is known for its diverse biological activities.

PropertyValue
CAS Number1324075-18-4
Molecular FormulaC17_{17}H21_{21}N3_3O3_3S
Molecular Weight347.4 g/mol

The biological activity of this compound may be attributed to its interaction with various biochemical pathways:

  • Inhibition of Fatty Acid Amide Hydrolase (FAAH) : Similar compounds have shown efficacy as FAAH inhibitors, leading to increased levels of endocannabinoids such as anandamide. This mechanism is relevant for pain modulation and anti-inflammatory effects .
  • Antioxidant Activity : Benzothiazole derivatives are often studied for their antioxidant properties, which can contribute to neuroprotective effects and reduction in oxidative stress .
  • Interaction with G Protein-Coupled Receptors (GPCRs) : The compound may modulate GPCR activity, which is crucial in various signaling pathways involved in mood regulation and analgesia .

Case Studies

  • Analgesic Effects : In animal models, compounds structurally similar to this compound have demonstrated significant analgesic properties. These studies indicate that FAAH inhibition can alleviate pain associated with inflammatory conditions and neuropathic pain models .
  • Anti-inflammatory Properties : Research has indicated that derivatives of benzothiazole can reduce inflammation markers in vivo, suggesting potential therapeutic applications in treating chronic inflammatory diseases .

Pharmacological Profiles

The pharmacological profile of this compound includes:

ActivityEffect
AnalgesicSignificant pain relief
Anti-inflammatoryReduction in inflammation
AntioxidantProtection against oxidative stress

Q & A

Q. Basic: What are the key structural features of Ethyl 4-[3-(1,3-benzothiazol-2-yl)propanoyl]piperazine-1-carboxylate, and how are they confirmed experimentally?

The compound features a piperazine ring substituted with an ethyl carboxylate group and a propanoyl linker to a benzothiazole moiety. The benzothiazole ring contributes to potential bioactivity, as seen in structurally similar compounds targeting RNA or enzymes . Confirmation involves Nuclear Magnetic Resonance (NMR) for hydrogen/carbon environments, Mass Spectrometry (MS) for molecular weight validation, and Infrared (IR) Spectroscopy to identify functional groups like carbonyls (C=O) .

Q. Advanced: How can reaction conditions be optimized to improve the yield of the propanoyl linker formation during synthesis?

Optimization requires precise control of temperature (e.g., 60–80°C for acylations), solvent polarity (e.g., DMF or dichloromethane for solubility), and catalytic systems (e.g., triethylamine for acid scavenging). For example, propargyl bromide couplings in DMF with K₂CO₃ as a base achieve >70% yield when monitored by TLC . Continuous flow reactors may enhance reproducibility in multi-step syntheses .

Q. Basic: Which spectroscopic techniques are critical for characterizing intermediates in this compound’s synthesis?

  • ¹H/¹³C NMR : Resolves piperazine ring proton splitting patterns and benzothiazole aromatic signals .
  • High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula accuracy (e.g., [M+H]⁺ peaks) .
  • HPLC : Monitors purity (>95%) and identifies side products like unreacted sulfonamide intermediates .

Q. Advanced: How can computational methods predict the compound’s binding affinity to biological targets?

Molecular docking studies (e.g., AutoDock Vina) model interactions with targets like HIV-1 TAR RNA or kinase enzymes. The benzothiazole moiety’s planarity and hydrogen-bonding capacity are prioritized in docking grids . Density Functional Theory (DFT) calculates electrostatic potential surfaces to predict reactive sites for derivatization .

Q. Basic: What are common side reactions during piperazine functionalization, and how are they mitigated?

  • N-Oxidation : Avoided using inert atmospheres (N₂/Ar) .
  • Incomplete Acylation : Excess acyl chloride (1.2–1.5 equiv) and extended reaction times (12–24 hrs) ensure full substitution .
  • Byproduct Precipitation : Silica gel chromatography (ethyl acetate/hexane gradients) removes impurities .

Q. Advanced: How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced potency?

  • Benzothiazole Modifications : Introducing electron-withdrawing groups (e.g., -Br, -CF₃) at the 6-position improves target affinity, as seen in analogous anticancer agents .
  • Piperazine Substitution : Replacing ethyl carboxylate with tert-butyl groups enhances metabolic stability .
  • Linker Flexibility : Shortening the propanoyl chain reduces conformational entropy, improving binding .

Q. Basic: What analytical strategies resolve contradictions in crystallographic vs. spectroscopic data?

  • SHELX Refinement : Resolves discrepancies in bond lengths/angles from X-ray data .
  • Dynamic NMR : Detects rotational barriers in piperazine rings that may explain anomalous peaks .
  • Cross-Validation : Compare IR carbonyl stretches (1700–1750 cm⁻¹) with crystallographic C=O geometries .

Q. Advanced: How does the compound’s stability under varying pH and temperature conditions impact formulation?

  • pH Stability : Hydrolysis of the ester group occurs at pH > 8, requiring buffered solutions (pH 6–7) for biological assays .
  • Thermal Degradation : Differential Scanning Calorimetry (DSC) identifies decomposition points (>150°C), guiding storage at 4°C .

Q. Basic: What synthetic routes are reported for introducing the benzothiazole moiety?

  • Cyclocondensation : 2-aminothiophenol + α-keto esters under acidic conditions .
  • Pd-Catalyzed Cross-Coupling : Suzuki-Miyaura reactions for aryl-functionalized benzothiazoles .

Q. Advanced: Which purification techniques are optimal for isolating this compound from complex reaction mixtures?

  • Flash Chromatography : Silica gel with ethyl acetate/hexane (1:8) resolves polar byproducts .
  • Recrystallization : Ethanol/water mixtures yield high-purity crystals (>99%) .

Q. Basic: What role does the benzothiazole ring play in hypothesized biological activity?

The benzothiazole’s aromaticity and sulfur atom facilitate π-π stacking and hydrogen bonding with targets like DNA topoisomerases or viral proteases, as observed in analogs with IC₅₀ values < 10 µM .

Q. Advanced: How can in silico ADMET profiling prioritize this compound for in vivo studies?

  • SwissADME : Predicts moderate bioavailability (LogP ~2.5) and blood-brain barrier penetration .
  • ProTox-II : Flags potential hepatotoxicity (e.g., benzothiazole-derived metabolites) requiring structural tweaks .

Properties

Molecular Formula

C17H21N3O3S

Molecular Weight

347.4 g/mol

IUPAC Name

ethyl 4-[3-(1,3-benzothiazol-2-yl)propanoyl]piperazine-1-carboxylate

InChI

InChI=1S/C17H21N3O3S/c1-2-23-17(22)20-11-9-19(10-12-20)16(21)8-7-15-18-13-5-3-4-6-14(13)24-15/h3-6H,2,7-12H2,1H3

InChI Key

QJAVLMACIIDXCE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)CCC2=NC3=CC=CC=C3S2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.